1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S/c21-12-4-3-10(20-9-14-8-16-20)18-19(12)6-5-15-13(22)17-11-2-1-7-23-11/h1-4,7-9H,5-6H2,(H2,15,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWVDJXPTQNEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
- Pyridazine Derivative : The presence of a pyridazine moiety enhances the compound's interaction with biological targets.
- Thiophene Group : This heterocyclic aromatic compound contributes to the overall stability and activity profile.
Biological Activity Overview
The biological activity of this compound primarily stems from its triazole core, which has been extensively studied for various pharmacological effects, including:
- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens.
- Antibacterial Properties : Research indicates that triazole derivatives can exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The incorporation of the pyridazine and thiophene groups may enhance cytotoxicity against cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Substituent Effects : Electron-withdrawing groups on the aromatic rings have been shown to enhance antibacterial activity. For instance, compounds with halogens at specific positions on the benzene ring exhibited improved efficacy against Staphylococcus aureus .
- Linker Variability : Variations in the linker between the triazole and other functional groups (like urea or thiophene) can significantly influence both potency and selectivity towards biological targets.
Case Studies
Several studies have highlighted the biological activity of similar triazole compounds:
- Study 1 : A series of 1,2,4-triazole derivatives were synthesized and tested against Escherichia coli and Klebsiella pneumoniae, revealing moderate to high antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 0.5 |
| Compound B | Klebsiella pneumoniae | 1.0 |
- Study 2 : Another investigation focused on antifungal activities against Candida albicans, where certain triazole derivatives demonstrated over 80% inhibition at concentrations as low as 10 μg/mL .
Pharmacological Significance
The pharmacological significance of triazoles extends beyond their antimicrobial properties:
- Enzyme Inhibition : Triazoles have been identified as effective inhibitors of various enzymes involved in pathogen metabolism, which could lead to novel therapeutic strategies.
- Synergistic Effects : Combinations of triazole derivatives with existing antibiotics have shown potential for enhanced efficacy, particularly in resistant strains .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea exhibit significant antimicrobial properties:
- Mechanism of Action : The 1,2,4-triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism can lead to the disruption of fungal cell membrane integrity.
- Case Studies : A study demonstrated that derivatives of the triazole compound exhibited high activity against various bacterial strains and fungi. For example, certain derivatives showed effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections caused by these pathogens .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant antibacterial activity | |
| Candida albicans | Effective antifungal properties | |
| Escherichia coli | Moderate activity |
Anticancer Potential
Emerging studies suggest that this compound may also possess anticancer properties:
- Mechanism of Action : The triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
- Research Findings : Investigations into similar triazole-containing compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, compounds with triazole scaffolds have been noted to exhibit cytotoxic effects against breast cancer and leukemia cell lines .
| Cancer Cell Line | Effect | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | Cytotoxicity observed | |
| HL-60 (Leukemia) | Inhibition of proliferation |
Drug Design and Development
The structural diversity offered by 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea makes it an attractive candidate for drug design:
- Lead Compound for Modifications : Researchers can modify different functional groups within the molecule to enhance its biological activity or reduce toxicity. This approach is common in medicinal chemistry to develop more effective therapeutic agents.
- Kinase Inhibitor Potential : The sulfonamide group present in related compounds suggests that this class may have kinase inhibitory properties. Further research is necessary to explore this potential fully .
Comparison with Similar Compounds
Pyridazinone vs. Pyrazole-Based Ureas
Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) () share the urea backbone but replace the pyridazinone core with a pyrazole ring. For example, pyridazinone-containing compounds often show higher melting points (e.g., 215–217°C for related structures) compared to pyrazole derivatives (e.g., 9a: mp 142–144°C) .
Thiophene Substituent Variations
The thiophen-2-yl group in the target compound contrasts with 1-(thiophen-2-ylmethyl)urea derivatives (). Thiophene-containing compounds generally exhibit moderate lipophilicity (logP ~2.5–3.0), which aligns with drug-like properties, whereas brominated thiophene derivatives (e.g., 2-(7-bromo-2-(5-bromothiophen-2-yl)-4H-benzo[...]triazol-4-yl)-1-(4-bromophenyl)ethan-1-one in ) show increased molecular weight (>500 Da) and reduced solubility .
Physicochemical and Spectroscopic Properties
*Calculated based on molecular formula.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea and its intermediates?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Triazole coupling : Reacting triazole derivatives with substituted ureas or thioureas under reflux in ethanol or DMF. For example, triazine-triazole-urea hybrids are synthesized via three-component coupling (triazole, urea, thiourea) at varying temperatures (e.g., 60–100°C) .
- Thiophene incorporation : Thiophen-2-ylmethyl groups are introduced via nucleophilic substitution or condensation reactions, as seen in triazolone derivatives .
- Purification : Crystallization from ethanol/water mixtures (e.g., 1:2 ratio) is standard for isolating intermediates, yielding compounds with >60% purity .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodology : Key techniques include:
- IR spectroscopy : Confirming functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3200 cm⁻¹) .
- NMR analysis : - and -NMR identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole CH groups at δ 8.1–8.5 ppm) and verify regiochemistry .
- Melting point determination : Consistency with literature values (e.g., 126–134°C for analogous triazolones) ensures purity .
Q. What preliminary biological assays are used to screen this compound's activity?
- Methodology : Initial screening focuses on:
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with zone-of-inhibition measurements .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of the pyridazinone core?
- Methodology :
- Temperature control : Pyridazinone formation via cyclization often requires precise heating (e.g., 80°C in ethanol) to avoid side products like open-chain ureas .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in triazole-pyridazine hybrids, as demonstrated in Suzuki-Miyaura reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid crystallization .
Q. How are contradictions in spectral data (e.g., unexpected NMR shifts) resolved for structurally similar derivatives?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in congested regions (e.g., distinguishing thiophene vs. triazole protons) .
- X-ray crystallography : Definitive confirmation of regiochemistry and hydrogen-bonding patterns, as applied to pyridazine-triazole hybrids .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and validate experimental data .
Q. What strategies are employed to design derivatives with enhanced bioactivity while minimizing toxicity?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematic substitution of the thiophene or triazole moieties (e.g., halogenation, alkylation) to modulate lipophilicity and target affinity .
- Prodrug approaches : Introducing hydrolyzable groups (e.g., ethyl esters) to improve bioavailability, as seen in pyridazine-carboxylate derivatives .
- In silico screening : Molecular docking (e.g., AutoDock Vina) predicts binding to therapeutic targets like kinases or microbial enzymes .
Notes
- All methodologies are derived from peer-reviewed studies on analogous systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
